2-(Bromomethyl)pyridine hydrochloride
Description
Strategic Importance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine and its derivatives are fundamental heterocyclic compounds that hold a position of immense strategic importance across the chemical sciences. 360iresearch.com The pyridine ring, a nitrogen-containing heterocycle, is a versatile scaffold that is crucial in the synthesis of a wide range of products, from agrochemicals to pharmaceuticals. 360iresearch.comrsc.org In medicinal chemistry, pyridine-based systems are among the most extensively utilized heterocycles in drug design, leading to the discovery of numerous therapeutic agents with a broad spectrum of activity. nih.gov The significance of these compounds is underscored by the large volume of scientific publications dedicated to them. nih.gov
The applications of pyridine derivatives are diverse. In the pharmaceutical industry, they serve as essential building blocks for synthesizing drugs such as antibiotics, antihistamines, and anti-inflammatory agents. researchandmarkets.com Their unique molecular framework allows for a wide array of chemical modifications, making them indispensable in the development of new therapeutic leads. 360iresearch.comnih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.net
Beyond pharmaceuticals, pyridine derivatives are vital in the agrochemical sector, where they are used as intermediates for herbicides, fungicides, and insecticides. researchandmarkets.com They also play a key role in materials science for the development of advanced materials and specialty chemicals, owing to their unique properties. 360iresearch.comresearchandmarkets.com Furthermore, pyridine is utilized as a solvent and a catalyst in various industrial chemical processes. researchandmarkets.com The versatility and broad applicability of pyridine and its derivatives establish them as indispensable components in numerous fields of research and industry. 360iresearch.comresearchandmarkets.com
Positioning of 2-(Bromomethyl)pyridine (B1332372) Hydrochloride as a Key Research Target
Among the vast family of pyridine derivatives, 2-(Bromomethyl)pyridine hydrochloride stands out as a particularly valuable building block in synthetic chemistry. Its structure, which features a pyridine ring substituted at the 2-position with a bromomethyl group, makes it a highly reactive and versatile reagent. vulcanchem.com The hydrochloride salt form enhances its stability and handling properties compared to the free base.
The key to its utility lies in the reactivity of the bromomethyl group (-CH2Br). The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution. vulcanchem.com This reactivity allows for the facile introduction of the pyridin-2-ylmethyl moiety into a wide variety of molecules. Researchers utilize this property to synthesize more complex pyridine-based structures. For instance, it is used in the preparation of bidentate and tridentate ligands for coordination chemistry, which are essential for developing catalysts and functional metal complexes. vulcanchem.com
Its role as a precursor is evident in its application in the synthesis of pharmaceuticals and bioactive molecules. For example, it is a starting material for creating precursors to kinase inhibitors and for synthesizing chemosensors. vulcanchem.comsigmaaldrich.com The ability to readily react with nucleophiles like amines and thiols makes it a go-to reagent for chemists looking to incorporate a pyridine ring into a target molecule, a common strategy in drug discovery to modulate properties like solubility, binding affinity, and metabolic stability. vulcanchem.com
Table 1: Physicochemical Properties of 2-(Bromomethyl)pyridine and its Hydrochloride Salt
| Property | 2-(Bromomethyl)pyridine | 2-(Bromomethyl)pyridine hydrobromide |
|---|---|---|
| Molecular Formula | C6H6BrN nih.gov | C6H6BrN · HBr sigmaaldrich.com |
| Molecular Weight | 172.02 g/mol nih.gov | 252.93 g/mol sigmaaldrich.com |
| CAS Number | 55401-97-3 nih.gov | 31106-82-8 sigmaaldrich.com |
| Appearance | Pink oil chemicalbook.com | Solid sigmaaldrich.com |
| Melting Point | Not Applicable | 149-152 °C sigmaaldrich.com |
Note: Data for the hydrobromide salt is often used as a proxy for the hydrochloride due to their similar nature as halide salts.
Current Research Trajectories and Future Outlook for the Chemical Compound
The current research involving this compound is focused on leveraging its reactivity to construct novel molecular architectures with specific functions. A significant area of investigation is its use in the synthesis of complex ligands for catalysis and materials science. The pyridine-containing ligands derived from this compound can form stable coordination complexes with various transition metals, leading to the development of new catalytic systems and conductive polymers. vulcanchem.com
In medicinal chemistry, the compound continues to be a valuable tool. Current research involves its use in synthesizing novel heterocyclic systems with potential therapeutic applications. For example, it is used to prepare 1,2,3-triazole derivatives and benzoxazinones, which are scaffolds of interest in drug discovery. sigmaaldrich.com The development of new chemosensors, particularly those based on fluorescence, is another active research area where 2-(Bromomethyl)pyridine hydrobromide serves as a key starting material. sigmaaldrich.com
The future outlook for this compound is promising. Its versatility ensures its continued use as a fundamental building block in organic synthesis. Future research will likely focus on:
Development of Novel Pharmaceuticals: As the understanding of disease pathways grows, this compound will be used to create highly specific and potent drug candidates targeting a range of diseases.
Advanced Materials: Its role in creating functional ligands will be exploited to design new materials with tailored electronic, optical, and catalytic properties. This includes the development of more efficient OLEDs (Organic Light-Emitting Diodes) and solar cell materials.
Green Chemistry: There is a growing emphasis on developing more sustainable and efficient synthetic methods. Future research may involve the use of this compound in greener reaction conditions, such as biocatalytic processes or continuous flow reactions, to reduce environmental impact. 360iresearch.com
Catalysis: The design of next-generation catalysts for a variety of chemical transformations will continue to be a major driver for research involving this compound.
The ongoing exploration of pyridyl radical reactions in photoredox catalysis also presents new avenues for the application of bromopyridine derivatives, enabling novel C-C bond formations under mild conditions. nih.gov This highlights the expanding synthetic toolbox available to chemists, where precursors like this compound will play an integral role.
Structure
3D Structure of Parent
Properties
CAS No. |
421552-94-5 |
|---|---|
Molecular Formula |
C6H7BrClN |
Molecular Weight |
208.48 g/mol |
IUPAC Name |
2-(bromomethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |
InChI Key |
QJYHMWJJNWZWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CBr.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Chemistry
Established Routes for the Preparation of 2-(Bromomethyl)pyridine (B1332372) Hydrochloride
The preparation of 2-(bromomethyl)pyridine hydrochloride can be achieved through several established synthetic pathways. The two primary methods involve the transformation of 2-hydroxymethylpyridine derivatives and the direct bromination of 2-picoline and its precursors.
Transformation from 2-Hydroxymethylpyridine Derivatives
A common and effective method for synthesizing this compound is through the conversion of 2-hydroxymethylpyridine. This transformation typically involves the substitution of the hydroxyl group with a bromine atom. The reaction is often carried out using a brominating agent in an acidic medium. For instance, reacting 2-hydroxymethylpyridine with hydrobromic acid (HBr) is a direct approach to furnishing the desired product. The HBr not only acts as the bromine source but also ensures the formation of the hydrochloride salt.
Bromination of 2-Picoline and its Precursors
An alternative strategy for the synthesis of this compound starts from 2-picoline (2-methylpyridine). This method involves the bromination of the methyl group. Direct radical bromination of 2-picoline can be challenging due to the potential for reaction at the pyridine (B92270) ring. Therefore, this route often involves the use of N-bromosuccinimide (NBS) as a brominating agent, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is usually conducted in a non-polar solvent like carbon tetrachloride under reflux conditions.
A multi-step approach starting from 2-picoline is also employed to achieve higher selectivity and yield. This can involve the oxidation of 2-picoline to 2-picoline N-oxide, which can then be rearranged and subsequently brominated. For example, 2-picoline can be oxidized with hydrogen peroxide in acetic acid to form 2-picoline N-oxide google.comgoogle.com. This intermediate can then be treated with a brominating agent to yield the 2-(bromomethyl)pyridine derivative.
Optimization Strategies for Enhanced Yields and Purity
To improve the efficiency and quality of this compound synthesis, various optimization strategies have been developed. These strategies focus on the selection of brominating agents, reaction conditions, and process scalability.
Influence of Brominating Agents (e.g., PBr3, SOBr2, HBr)
The choice of brominating agent is a critical factor that significantly impacts the yield and purity of the final product.
Hydrobromic Acid (HBr): Using HBr is a straightforward method, particularly when starting from 2-hydroxymethylpyridine. A high concentration of HBr, often 48% or 60%, is typically used, and the reaction is heated to drive the substitution rsc.orgchemicalbook.com. While effective, this method can sometimes lead to the formation of byproducts if the reaction temperature and time are not carefully controlled.
Phosphorus Tribromide (PBr3): PBr3 is a powerful brominating agent for converting primary alcohols. It generally provides good yields. However, it is a corrosive and moisture-sensitive reagent that must be handled with care. The reaction stoichiometry needs to be precise to avoid the formation of phosphorus-containing byproducts that can complicate purification.
Thionyl Bromide (SOBr2): Similar to PBr3, SOBr2 is an effective reagent for this transformation. An advantage of using SOBr2 is that the byproducts, sulfur dioxide (SO2) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture, simplifying the workup process mdpi.com. However, like PBr3, it is also a hazardous substance requiring careful handling. Over-reaction with reagents like thionyl chloride can lead to undesired side products where the bromo substituent on the pyridine ring is replaced with a chloro substituent mdpi.comsemanticscholar.org.
N-Bromosuccinimide (NBS): When starting from 2-picoline, NBS is the preferred reagent for benzylic bromination. The selectivity of NBS for the methyl group over the pyridine ring is a key advantage. The reaction is typically initiated by light or a radical initiator.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This is another effective brominating agent that can be used as an alternative to NBS google.com.
The following table summarizes the characteristics of common brominating agents used in the synthesis of 2-(bromomethyl)pyridine derivatives.
| Brominating Agent | Substrate | Advantages | Disadvantages |
| Hydrobromic Acid (HBr) | 2-Hydroxymethylpyridine | Direct, provides hydrochloride salt | High temperatures required, potential for byproducts |
| Phosphorus Tribromide (PBr3) | 2-Hydroxymethylpyridine | High yield | Corrosive, moisture-sensitive, purification challenges |
| Thionyl Bromide (SOBr2) | 2-Hydroxymethylpyridine | Gaseous byproducts simplify workup | Hazardous, potential for over-reaction |
| N-Bromosuccinimide (NBS) | 2-Picoline | Selective for benzylic position | Requires radical initiator, potential for side reactions |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 2-Picoline | Effective alternative to NBS | May require specific reaction conditions |
Process Intensification and Scalability
For industrial-scale production of this compound, process intensification and scalability are key considerations. This involves moving from batch to continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher throughput. The use of less hazardous reagents and solvents is also a critical aspect of developing a sustainable and scalable process. For instance, replacing highly toxic and corrosive reagents with safer alternatives is an active area of research nih.gov. The purification of the final product is also a significant factor in scalability. Crystallization is often the preferred method for obtaining high-purity this compound on a large scale.
Synthesis of Functionalized Analogues and Precursors
The synthesis of functionalized analogues of this compound, such as its N-oxide and bis(bromomethyl) derivatives, is crucial for expanding its applications in various fields of chemical synthesis. These derivatives serve as versatile building blocks for the construction of more complex molecular architectures.
The synthesis of 2-(bromomethyl)pyridine N-oxide presents a unique chemical challenge. Direct oxidation of 2-(bromomethyl)pyridine with common oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) has been reported to be problematic, often leading to the formation of the corresponding picolyl alcohol as the major product. This is attributed to the reactivity of the bromomethyl group, which is susceptible to hydrolysis or other side reactions under the oxidation conditions.
A more viable synthetic strategy involves a two-step process starting from 2-picoline (2-methylpyridine). The first step is the oxidation of 2-picoline to 2-picoline N-oxide. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide, peracetic acid, or mCPBA. The resulting 2-picoline N-oxide is a stable intermediate that can be isolated and purified.
The subsequent step would be the selective bromination of the methyl group of 2-picoline N-oxide. While specific literature detailing a high-yield protocol for the direct side-chain bromination of 2-picoline N-oxide to 2-(bromomethyl)pyridine N-oxide is not abundant, the reactivity of the N-oxide functionality is known to influence the reaction pathways. The N-oxide group activates the pyridine ring for certain substitutions, but methods for the functionalization of the methyl group in the presence of the N-oxide are also established. For instance, the conversion of 2-picoline N-oxide to 2-(chloromethyl)pyridine (B1213738) has been achieved using reagents like phosphoryl chloride or phosgene. This suggests that similar strategies employing brominating agents could potentially yield the desired 2-(bromomethyl)pyridine N-oxide.
The regioselective bromination of pyridine N-oxide derivatives has been explored, indicating that the reaction conditions can be tuned to favor substitution at specific positions on the pyridine ring. However, radical bromination of the methyl group would be the targeted pathway.
Table 1: Synthetic Strategies for 2-(Bromomethyl)pyridine N-Oxide
| Step | Reaction | Reagents and Conditions | Challenges |
|---|---|---|---|
| Direct Oxidation | 2-(Bromomethyl)pyridine → 2-(Bromomethyl)pyridine N-Oxide | mCPBA | Formation of picolyl alcohol as a major byproduct. |
| Two-Step Approach | 1. 2-Picoline → 2-Picoline N-Oxide | H₂O₂, peracetic acid, mCPBA | Standard oxidation protocols are available. |
Bis(bromomethyl)pyridine derivatives are important precursors, particularly in the synthesis of macrocycles and ligands for coordination chemistry. The synthetic routes to these compounds typically involve the bromination of the corresponding pyridinedimethanols.
A widely reported and efficient synthesis is that of 2,6-bis(bromomethyl)pyridine (B1268884). The common starting material for this synthesis is 2,6-pyridinedimethanol, which is commercially available or can be synthesized from 2,6-pyridinedicarboxylic acid. The dibromination is typically achieved by treating 2,6-pyridinedimethanol with a strong brominating agent, most commonly hydrobromic acid (HBr). The reaction is generally carried out at elevated temperatures, such as refluxing in 48% or 60% aqueous HBr, to drive the conversion of both hydroxyl groups to bromide. The product can then be isolated and purified by extraction and chromatography, often affording high yields.
The synthesis of other isomers, such as 3,5-bis(bromomethyl)pyridine, follows a similar strategy, starting from the corresponding 3,5-pyridinedimethanol. While less commonly described in the literature, the fundamental approach of diol bromination remains applicable.
Another related synthetic transformation is the side-chain bromination of lutidines (dimethylpyridines). For instance, the synthesis of 2-bromo-5-(bromomethyl)pyridine can be accomplished by the radical bromination of 2-bromo-5-picoline using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This method highlights the utility of radical bromination for introducing a bromomethyl group onto a pyridine ring that already contains other substituents.
Table 2: Synthesis of 2,6-Bis(bromomethyl)pyridine
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Pyridinedimethanol | 60% Hydrobromic Acid | Water | 125 °C | 96% |
Chemical Reactivity and Mechanistic Organic Chemistry
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reactivity for 2-(bromomethyl)pyridine (B1332372) is the nucleophilic substitution at the carbon atom of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it susceptible to attack by various nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles readily react with 2-(bromomethyl)pyridine to form a diverse range of nitrogen-containing pyridine (B92270) derivatives. The lone pair of electrons on the nitrogen atom of amines, azides, and other related compounds initiates the attack on the electrophilic methylene (B1212753) carbon.
For instance, primary and secondary amines react to yield the corresponding (pyridin-2-ylmethyl)amines. These reactions are fundamental in the synthesis of more complex molecules, including ligands for coordination chemistry and building blocks for pharmacologically active compounds. A common application involves the reaction with ethylenediamine to produce ligands like 2-[N-(ethylenediamino)-methyl]-pyridine sigmaaldrich.com.
Azide ions (N₃⁻) are also effective nucleophiles in this context, leading to the formation of 2-(azidomethyl)pyridine. This intermediate is particularly valuable as it can undergo further transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazoles nih.gov. This strategy provides a highly efficient route to constructing complex heterocyclic systems. The nucleophilic substitution of benzylic halides like 2-(bromomethyl)pyridine with sodium azide is often the first step in a one-pot, multi-step synthesis nih.gov.
The following table summarizes representative reactions with nitrogen nucleophiles:
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine (secondary) | Morpholine | 2-(Morpholinomethyl)pyridine | sigmaaldrich.com |
| Amine (primary) | Ethylenediamine | 2-[N-(ethylenediamino)-methyl]-pyridine | sigmaaldrich.com |
| Azide | Sodium Azide | 2-(Azidomethyl)pyridine | nih.gov |
| Imidazole (B134444) | 1-Methylimidazole | Pyridin-2-ylmethyl-substituted imidazolium (B1220033) salt | nih.gov |
| Phthalimide | Potassium Phthalimide | N-(Pyridin-2-ylmethyl)phthalimide | nih.gov |
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)
Sulfur-containing nucleophiles, such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are highly effective for substitution reactions with 2-(bromomethyl)pyridine. Sulfur's high nucleophilicity, a result of its large size and polarizability, facilitates rapid reaction with alkyl halides chemistrysteps.com.
The reaction with thiols or thiolate salts yields thioethers (sulfides) of the general structure Py-CH₂-S-R. This reaction is a straightforward and efficient method for introducing a pyridylmethyl moiety onto a sulfur-containing molecule. For example, 2-(bromomethyl)pyridine reacts with 2-aminoethanethiol to form 2-[N-(2-aminoethanethiol) methyl]-pyridine, a chelating ligand sigmaaldrich.com. The high nucleophilicity of sulfur ensures that it reacts selectively over other potential nucleophilic sites, such as an amino group, under controlled conditions nih.gov.
The table below illustrates reactions with common sulfur nucleophiles:
| Nucleophile | Reagent Example | Product Type | Reference |
| Thiol | 2-Aminoethanethiol | Pyridylmethyl-substituted thioether | sigmaaldrich.com |
| Thiourea | Thiourea | S-(Pyridin-2-ylmethyl)isothiouronium salt | chemistrysteps.com |
| Thiocyanate | Potassium Thiocyanate | 2-(Thiocyanatomethyl)pyridine | nih.gov |
Stereochemical Control in Alkylation Reactions
When the nucleophile or the pyridine ring contains a stereocenter, the alkylation reaction with 2-(bromomethyl)pyridine can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is a significant challenge in synthetic chemistry. The substitution reactions at the bromomethyl group itself typically proceed with an inversion of configuration if the carbon were chiral, consistent with an S_N2 mechanism.
While the methylene carbon of 2-(bromomethyl)pyridine is not a stereocenter, its reaction with a chiral nucleophile can be influenced by the steric environment of the nucleophile. More advanced studies on similar alkylation mechanisms utilize stereochemical probes to elucidate the reaction pathway. For example, primary alkyl halides with deuterium labeling can be used to create stereocenters. The analysis of the product's stereochemistry reveals whether the reaction proceeds with retention or inversion of configuration, thereby distinguishing between different possible mechanisms, such as S_N2 (inversion) or those involving oxidative addition with retention researchgate.net. The bulky substituents near the reaction center can lock the conformation of the molecule, which helps in determining the relative configurations of the products and understanding the stereochemical course of the alkylation researchgate.net.
Coordination Chemistry and Ligand Behavior of 2-(Bromomethyl)pyridine Hydrochloride
The pyridine component of this compound plays a crucial role in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which can be donated to a metal center to form a coordinate covalent bond, making it a classic monodentate ligand researchgate.net.
Interaction with Transition Metal Ions
2-(Bromomethyl)pyridine and its derivatives are effective ligands for a wide range of transition metals. The coordination typically occurs through the pyridine nitrogen atom. This interaction is the foundational step for the formation of various metal complexes beilstein-journals.org. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the strength of the metal-ligand bond and the properties of the resulting complex.
Following the initial nucleophilic substitution at the bromomethyl group, the resulting molecule is often a bidentate or tridentate ligand. For example, the product of the reaction with ethylenediamine, 2-[N-(ethylenediamino)-methyl]-pyridine, can coordinate to a metal ion through the pyridine nitrogen and the two nitrogens of the ethylenediamine moiety, acting as a tridentate ligand. Such multidentate ligands form highly stable chelate complexes with transition metal ions.
Formation of Metal Complexes for Catalytic Applications
Metal complexes incorporating ligands derived from 2-(bromomethyl)pyridine are widely used in catalysis. The ligand framework is critical as it stabilizes the metal center, influences its reactivity, and can create a specific steric and electronic environment to control the catalytic activity and selectivity researchgate.netnih.gov.
For instance, palladium complexes bearing pyridine-containing ligands are used in cross-coupling reactions acs.org. The coordination of the pyridine ligand to the palladium center is a key step in the catalytic cycle. Similarly, rhodium and nickel complexes with pyridine-based ligands have been developed for the catalytic C-H functionalization of various substrates beilstein-journals.org. In these catalytic systems, the pyridine moiety can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond to facilitate its activation beilstein-journals.org. The ability to synthesize a wide variety of substituted pyridine ligands through the nucleophilic substitution reactions of 2-(bromomethyl)pyridine makes it a valuable precursor for developing new and improved catalysts.
The table below lists examples of catalytic applications involving pyridine-type ligands.
| Metal | Ligand Type | Catalytic Application | Reference |
| Palladium | Pyridine-phosphine | Cross-coupling reactions | acs.org |
| Rhodium | Amide-substituted pyridine | C3-alkenylation of pyridines | beilstein-journals.org |
| Nickel | Amino-linked NHC-pyridine | C-H alkenylation of pyridines | beilstein-journals.org |
| Cobalt | Multidentate N-ligand | Hydrogenation of CO₂ | nih.gov |
Exploration of Other Reactive Pathways
The reactivity of 2-(bromomethyl)pyridine is not limited to simple nucleophilic substitutions. Its structure allows for a diverse range of chemical transformations, including reductions, radical-based reactions, and complex intramolecular cyclizations, opening avenues to novel molecular architectures.
Reduction Transformations
While direct reduction of the bromomethyl group to a methyl group is feasible, a more frequently documented transformation involves the conversion of the bromomethyl group into a hydroxymethyl group, yielding 2-pyridine methanol. This process can be viewed as a reductive hydrolysis or a substitution reaction. Various methodologies have been explored to achieve this transformation, each with distinct advantages and challenges.
One effective two-step method involves the displacement of the bromide with sodium acetate to form the corresponding acetate ester. This intermediate is then subjected to mild hydrolysis using potassium carbonate in methanol to yield the desired alcohol. This pathway is noted for achieving high conversion rates, potentially eliminating the need for purification by column chromatography researchgate.net. Another approach utilizes triethylammonium formate (TEAF) to perform a nucleophilic substitution (S2), which, after hydrolysis, also yields 2-pyridine methanol researchgate.net. Direct hydrolysis using reagents such as calcium carbonate in a dioxane/water mixture under reflux has also been attempted, though challenges in the work-up and purification stages can lead to lower isolated yields researchgate.net.
| Method | Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Two-Step (Acetate Intermediate) | 1. Sodium Acetate 2. K₂CO₃, MeOH | High conversion, potentially avoids column chromatography. | researchgate.net |
| Formate Intermediate | 1. Triethylammonium Formate (TEAF) 2. Hydrolysis in MeOH | Involves an SN2 displacement followed by hydrolysis. | researchgate.net |
| Direct Hydrolysis | CaCO₃, Dioxane, Water, Reflux | Product is formed, but can present work-up and yield challenges. | researchgate.net |
Radical Reactions and Photoenzymatic Processes
The carbon-bromine bond in 2-(bromomethyl)pyridine can undergo homolytic cleavage to form a pyridyl-methyl radical, particularly under photoredox conditions libretexts.org. This reactive intermediate can participate in various coupling reactions. The general process for radical chain reactions involves three key phases: initiation, propagation, and termination libretexts.org.
In the context of photoredox organocatalysis, studies on the α-benzylation of aldehydes have shown that bromomethyl pyridines can serve as effective coupling partners nih.gov. While the unsubstituted 4-(bromomethyl)pyridine was found to decompose under certain photoredox conditions, derivatives with either electron-donating or electron-withdrawing groups proved to be competent reactants nih.gov.
A significant finding from this research is the role of the pyridine nitrogen. It is postulated that protonation of the nitrogen, as is inherent in the hydrochloride salt, facilitates the initial reduction step that generates the radical. This protonation also enhances the electrophilicity of the resulting radical intermediate, influencing its subsequent reactivity nih.gov.
| Reactant | Substitution on Pyridine Ring | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-(Bromomethyl)-5-nitropyridine | 5-nitro (electron-withdrawing) | 82% | 90% | nih.gov |
| 4-(Bromomethyl)-2-methylpyridine | 2-methyl (electron-donating) | 90% | 91% | nih.gov |
Intramolecular Cyclization Pathways
Derivatives of 2-(bromomethyl)pyridine can be precursors to complex polyheterocyclic systems through intramolecular cyclization reactions. A notable example is the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which are prepared from pyridine derivatives.
This synthetic strategy has been used to construct novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons doaj.orgbeilstein-journals.org. The reaction is typically initiated by a radical initiator system like tris(trimethylsilyl)silane ((TMS)₃SiH) and azobisisobutyronitrile (AIBN) doaj.orgbeilstein-journals.org. This generates an aryl radical at the o-bromophenyl position, which then undergoes an intramolecular cyclization by attacking the pyridinium ring system. The process yields polycyclic hydrobromide salts, which can be neutralized to the free bases in quantitative yield doaj.orgbeilstein-journals.org.
This methodology also allows for selective reactions. By using a starting material containing both an ortho-iodophenyl and an ortho-bromophenyl group, a monocyclization product can be obtained selectively, leveraging the greater reactivity of the carbon-iodine bond towards radical formation doaj.orgbeilstein-journals.org.
| Starting Material Type | Initiator System | Product Skeleton | Key Feature | Reference |
|---|---|---|---|---|
| o-Bromophenyl-substituted pyrrolylpyridinium salt | (TMS)₃SiH / AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Forms new polyheterocyclic systems via radical cyclization. | doaj.orgbeilstein-journals.org |
| o-Iodo/bromo-disubstituted pyrrolylpyridinium salt | (TMS)₃SiH / AIBN | Monocyclized product | Chemoselectivity is achieved by targeting the more reactive C-I bond. | doaj.orgbeilstein-journals.org |
Applications in Advanced Organic Synthesis and Material Science
Building Block for the Construction of Complex Organic Architectures
2-(Bromomethyl)pyridine (B1332372) hydrochloride is a versatile reagent in organic synthesis, primarily functioning as an electrophilic building block. The reactivity of its bromomethyl group allows for facile substitution reactions with a wide range of nucleophiles. This property enables the introduction of the pyridin-2-ylmethyl moiety into various molecular frameworks, which is of significant interest due to the coordinating ability of the pyridine (B92270) nitrogen. This makes it a valuable precursor for creating complex ligands, catalysts, and biologically active molecules.
The pyridinyl group plays a crucial role in medicinal chemistry and material science. The use of 2-(bromomethyl)pyridine hydrochloride provides a direct and efficient route to incorporate this functional group into a diverse array of heterocyclic structures.
This compound is utilized in the synthesis of functionalized triazole derivatives. One common method involves the alkylation of a pre-formed triazole ring. Specifically, it can be used to prepare compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine. sigmaaldrich.com The reaction typically proceeds by N-alkylation of the triazole heterocycle.
Furthermore, a general strategy for synthesizing related structures involves the S-alkylation of 1,2,4-triazole-3-thiones. nih.gov In this type of reaction, the thiol group of the triazole acts as the nucleophile, displacing the bromide from the bromomethyl group of the pyridine reagent. nih.gov These reactions are often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent. nih.gov This methodology allows for the creation of a diverse library of molecules where the pyridine ring is tethered to the triazole core through a thioether linkage. nih.gov
| Reactant | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| 1H-1,2,3-triazole derivative | This compound | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-(Pyridin-2-ylmethyl)-1,2,3-triazole |
| 1,2,4-Triazole-3-thione derivative | This compound | Base (e.g., K₂CO₃), Solvent (e.g., Acetone/MeOH) | S-(Pyridin-2-ylmethyl)-1,2,4-triazole |
In the synthesis of complex benzoxazinone (B8607429) structures, 2-(bromomethyl)pyridine hydrobromide serves as a key alkylating agent to introduce the pyridinylmethyl group. sigmaaldrich.com This is particularly useful for the functionalization of benzoxazinone scaffolds that contain a nucleophilic site, such as a hydroxyl group. The reaction leads to the formation of an ether linkage, tethering the pyridine moiety to the benzoxazinone core.
Examples of compounds prepared using this methodology include 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one and its 8-methyl analog, 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one. sigmaaldrich.com This synthetic strategy highlights the utility of this compound in the targeted modification of complex heterocyclic systems to produce molecules with potential applications in medicinal chemistry.
| Reactant | Reagent | Product Example |
|---|---|---|
| 7-Hydroxy-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | 2-(Bromomethyl)pyridine hydrobromide | 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one sigmaaldrich.com |
| 7-Hydroxy-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | 2-(Bromomethyl)pyridine hydrobromide | 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one sigmaaldrich.com |
The synthesis of imidazolium (B1220033) salts is a direct application of this compound's reactivity. It acts as an efficient agent for the quaternization of imidazole (B134444) derivatives. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic methylene (B1212753) carbon of the 2-(bromomethyl)pyridine, resulting in the formation of a C-N bond and a positively charged imidazolium cation.
This method has been used to prepare a variety of functionalized imidazolium salts, including those with appended carboxylic acid groups. sigmaaldrich.com Specific examples include 3-(carboxymethyl)-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate (B77799) and 3-[(S)-1-carboxy-2-methylpropyl]-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate. sigmaaldrich.com These pyridinyl-containing imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis.
| Imidazole Reactant | Reagent | Product Example |
|---|---|---|
| Imidazole-3-acetic acid | 2-(Bromomethyl)pyridine hydrobromide | 3-(carboxymethyl)-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate sigmaaldrich.com |
| (S)-2-(3H-Imidazol-1-yl)-3-methylbutanoic acid | 2-(Bromomethyl)pyridine hydrobromide | 3-[(S)-1-carboxy-2-methylpropyl]-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate sigmaaldrich.com |
The (bromomethyl)pyridine unit is a fundamental component in the construction of pyridinophanes and other pyridine-containing macrocyclic ligands. These macrocycles are of great interest for their ability to form stable and selective complexes with metal ions. While this compound can be used for asymmetric designs, the synthesis of its di-substituted analog, 2,6-bis(bromomethyl)pyridine (B1268884), clearly illustrates the general principle. rsc.org
The synthesis of these macrocycles typically involves a cyclization reaction between the electrophilic bromomethyl groups and a suitable dinucleophile, such as a diamine or dithiol. For instance, reacting 2,6-bis(bromomethyl)pyridine with a diamine under high dilution conditions can yield a diazapyridinophane. The pyridine nitrogen atom, along with the other heteroatoms in the macrocyclic ring, creates a coordination cavity that can selectively bind to specific metal ions, making these compounds useful as sensors or catalysts. rsc.org
This compound is a valuable reagent for the functionalization of existing pyridone and quinoline (B57606) scaffolds, which are core structures in many pharmaceuticals. Rather than building the heterocyclic core itself, the reagent is used to append the pyridin-2-ylmethyl group, a modification that can significantly alter the biological activity of the parent molecule.
A key application is the O-alkylation of 2-pyridone derivatives. This reaction converts the amide-like pyridone into a more aromatic 2-alkoxypyridine structure, which can be crucial for modulating properties like receptor binding. nih.gov For example, attaching the pyridin-2-ylmethyl group to a hydroxyl-substituted quinoline or the oxygen of a pyridone can be a key step in the synthesis of kinase inhibitors. nih.govnih.gov This strategic functionalization allows for the exploration of new chemical space and the development of more complex and potent molecular architectures. nih.gov
Synthesis of Novel Heterocyclic Systems
Pyrrolidine (B122466) and Piperidine (B6355638) Analogues
This compound serves as a key electrophilic building block for the synthesis of various nitrogen-containing heterocyclic compounds, including analogues of pyrrolidine and piperidine. The compound's primary utility lies in the high reactivity of the bromomethyl group toward nucleophilic substitution. This allows for the facile introduction of the pyridin-2-ylmethyl group onto various molecular scaffolds.
The core reaction involves the substitution of the bromide ion by a primary or secondary amine, such as the nitrogen atom within a pyrrolidine or piperidine ring. This alkylation reaction forms a new carbon-nitrogen bond, effectively tethering the pyridine moiety to the saturated heterocycle.
A notable application is in the synthesis of precursors for pharmacologically active molecules. For instance, the reaction of 2-(bromomethyl)pyridine with piperazine (B1678402) results in the formation of N-(pyridin-2-ylmethyl)piperazine. vulcanchem.com This product serves as a valuable intermediate in the development of kinase inhibitors. vulcanchem.com While piperazine is a 1,4-diazacyclohexane, the reaction chemistry is directly analogous to that with piperidine. The general reactivity allows for the synthesis of a wide array of N-substituted piperidines and pyrrolidines, which are prevalent structural motifs in pharmaceuticals. researchgate.netnih.gov
Table 1: Synthesis of Piperidine/Piperazine Analogues
| Reactant 1 | Reactant 2 | Product | Application of Product |
| 2-(Bromomethyl)pyridine | Piperazine | N-(pyridin-2-ylmethyl)piperazine | Precursor to kinase inhibitors vulcanchem.com |
| 2-(Bromomethyl)pyridine | Substituted Piperidine | N-(Pyridin-2-ylmethyl)piperidine derivative | Synthesis of bioactive molecules and ligands |
| 2-(Bromomethyl)pyridine | Substituted Pyrrolidine | N-(Pyridin-2-ylmethyl)pyrrolidine derivative | Building blocks for complex alkaloids |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the construction of large, well-defined chemical structures from smaller molecular building blocks held together by non-covalent interactions. longdom.org 2-(Bromomethyl)pyridine is a versatile component in this field due to its dual functionality.
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring acts as a Lewis base, making it an excellent coordination site for metal ions. This property is fundamental to the construction of metallo-supramolecular assemblies, where the pyridine unit directs the self-assembly of complex architectures.
The Bromomethyl Group: This reactive handle allows the pyridine unit to be covalently incorporated into larger organic molecules, such as macrocycles or dendrimers, before they are used in self-assembly processes.
By combining these features, chemists can design and synthesize complex ligands that, upon addition of metal ions, spontaneously form intricate structures like molecular cages, grids, or coordination polymers. The pyridyl group provides the geometric information and binding capability to guide the assembly process.
Development of Functional Materials and Probes
The unique electronic and structural characteristics of the pyridyl group, when combined with the synthetic accessibility provided by the bromomethyl function, have led to the use of this compound in the creation of advanced functional materials.
Design of Fluorescent Chemosensors for Ion Detection
Fluorescent chemosensors are molecules designed to signal the presence of specific ions or molecules by a change in their fluorescence properties. 2-(Bromomethyl)pyridine is a common building block in the synthesis of such sensors, particularly for the detection of heavy metal ions. nih.govmdpi.com
The design of these chemosensors typically involves two key components: a fluorophore (the light-emitting part) and a receptor (the ion-binding part). The 2-(pyridin-2-ylmethyl) moiety introduced from 2-(bromomethyl)pyridine often serves as part of the receptor. The pyridine nitrogen can selectively bind to certain metal ions. frontiersin.org This binding event alters the electronic environment of the entire sensor molecule, leading to a detectable change in its fluorescence, such as quenching (turning off) or enhancement (turning on). mdpi.com For example, 2-(Bromomethyl)pyridine hydrobromide has been used in the synthesis of chemosensors for detecting ions like Cu²⁺. sigmaaldrich.com
Table 2: Role in Fluorescent Chemosensor Design
| Sensor Component | Function | Role of 2-(Bromomethyl)pyridine | Ions Detected |
| Receptor | Binds target ion | Provides the pyridyl binding site | Heavy metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺) frontiersin.orgmdpi.comsigmaaldrich.com |
| Transducer | Signals binding event | Covalently links the receptor to the fluorophore | N/A |
| Fluorophore | Emits light | Can be attached via the bromomethyl group | N/A |
Precursors for Polymeric Materials
This compound is also employed as a precursor for creating functional polymers. Its role can be twofold: as a monomer that is incorporated into the polymer backbone, or as a reagent to functionalize an existing polymer.
The compound's ability to form stable coordination complexes with transition metals is key to its use in developing conductive polymers. vulcanchem.com By attaching the pyridyl group to a polymer chain, materials can be created that are capable of binding metal ions. This can impart catalytic activity or novel electronic properties to the polymer. For example, polystyrene-based supports have been functionalized with pyridine-containing ligands to create heterogeneous catalysts for various chemical reactions. mdpi.com This approach combines the reactivity of the catalytic center with the ease of handling and recovery of a solid-supported material.
Contributions to Asymmetric Synthesis
Asymmetric synthesis focuses on the selective creation of a single enantiomer of a chiral molecule. This compound contributes to this field primarily through its use in the synthesis of chiral ligands.
Stereoselective Transformations in Complex Molecule Synthesis
In many stereoselective reactions, a chiral catalyst is used to control the three-dimensional outcome of the transformation. These catalysts are typically composed of a metal center bound to a chiral organic molecule known as a ligand. Pyridine derivatives are exceptionally common components of such ligands.
This compound is used to synthesize these complex chiral ligands. By reacting it with a known chiral molecule (often a natural product derivative or a synthetically prepared chiral amine), the pyridin-2-ylmethyl group can be introduced. The resulting molecule, now containing both a chiral center and a metal-coordinating pyridine ring, can act as a chiral ligand. When this ligand coordinates to a metal, it creates a chiral environment around the catalytic center. This chiral environment forces reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other in the product. This strategy is a cornerstone of modern asymmetric catalysis and is used to synthesize a wide range of complex, enantiomerically pure molecules, including pharmaceuticals and natural products. springerprofessional.denih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(bromomethyl)pyridine hydrochloride?
- Methodology : The compound is typically synthesized via bromination of pyridine derivatives. For example, nucleophilic substitution reactions using brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions in polar aprotic solvents like DMF or DMSO are common. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .
- Characterization : Confirm purity and structure using ¹H/¹³C NMR (chemical shifts for pyridine protons at δ ~7.5–8.5 ppm and bromomethyl groups at δ ~4.5–5.0 ppm), HPLC (>98% purity), and mass spectrometry (expected [M+H]+ ion at m/z 208.45) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis.
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Monitor for discoloration (yellowing indicates decomposition) .
Q. What are the common nucleophilic substitution reactions involving the bromomethyl group?
- Reagents : React with amines (e.g., primary/secondary amines), thiols, or alcohols in polar solvents (DMF, DMSO) at 50–70°C. For example, coupling with benzylamine produces 2-(benzylaminomethyl)pyridine, confirmed by LC-MS and NMR .
- Side Products : Trace amounts of dehydrohalogenation products (e.g., vinylpyridine) may form if base contaminants are present .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact synthetic yields, and how can these be controlled?
- Mechanistic Insight : The bromomethyl group’s electrophilicity makes it prone to elimination under basic conditions. To favor substitution:
- Use mild bases (e.g., K₂CO₃) in stoichiometric amounts.
- Avoid high temperatures (>80°C) to suppress β-hydride elimination.
- Case Study : A study comparing DMF (high polarity) vs. THF (low polarity) showed 20% higher substitution yields in DMF due to better stabilization of transition states .
Q. What analytical strategies resolve contradictions in reported reactivity data (e.g., discrepancies in reaction rates with different nucleophiles)?
- Troubleshooting :
- Kinetic Analysis : Use in situ IR or NMR to track reaction progress. For example, slower reactivity with sterically hindered amines (e.g., tert-butylamine) correlates with lower yields.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict nucleophilicity trends and transition-state energies, aligning with experimental observations .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Process Optimization :
- Employ flow chemistry for better temperature control and reduced residence time.
- Use scavenger resins (e.g., polymer-bound thiourea) to trap excess HBr.
- Case Study : A scaled-up synthesis (50 mmol) using flow reactors achieved 85% yield vs. 70% in batch reactors, attributed to reduced thermal degradation .
Q. What are the safety protocols for handling bromomethyl derivatives in aqueous environments?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
